

An In-Depth Technical Guide to the Chemical and Biological Properties of Tanacin

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Compound of Interest

Compound Name: *Tanacin*

Cat. No.: *B1234691*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacin is a naturally occurring sesquiterpenoid lactone, a class of secondary metabolites prevalent in various plant species, particularly within the genus *Tanacetum*. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Tanacin**, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The chemical identity of **Tanacin** is well-defined, with its structure elucidated through spectroscopic methods. It is registered in public chemical databases, providing a standardized reference for researchers.

Chemical Structure

The IUPAC name for **Tanacin** is [(8E)-3,8-dimethyl-12-methyldiene-13-oxo-4,14-dioxatricyclo[9.3.0.0^{3,5}]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate[1]. Its molecular structure

is characterized by a complex tricyclic core, typical of sesquiterpenoid lactones, with an attached ester group.

Molecular Formula and Weight

The molecular formula of **Tanacin** is C₂₀H₂₆O₅, and its molecular weight is 346.4 g/mol [1].

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with **Tanacin**:

- CAS Number: 57138-50-8[1]
- PubChem CID: 6442497[1]
- SMILES: C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Tanacin** are not extensively reported in the literature. The following table summarizes the available computed data from public databases.

Property	Value	Source
Molecular Formula	C20H26O5	PubChem[1]
Molecular Weight	346.4 g/mol	PubChem[1]
XLogP3	2.7	PubChem
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	4	PubChem
Exact Mass	346.17802393	PubChem[1]
Monoisotopic Mass	346.17802393	PubChem[1]
Topological Polar Surface Area	65.1 Å ²	PubChem[1]
Heavy Atom Count	25	PubChem[1]
Complexity	674	PubChem[1]

Table 1: Physicochemical Properties of **Tanacin**

Biological Activity and Therapeutic Potential

While research specifically on **Tanacin** is limited, studies on closely related sesquiterpenoid lactones from the Tanacetum genus provide strong indications of its potential biological activities. The primary areas of interest are its cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

A study on the secondary metabolites of Tanacetum alyssifolium reported the cytotoxic activity of "tanachin" (a likely synonym for **Tanacin**) against the MCF-7 human breast cancer cell line. The reported IC50 value provides a quantitative measure of its potency.

Cell Line	IC50 (µM)	Reference
MCF-7 (Breast Cancer)	65.8	[2]

Table 2: Cytotoxic Activity of **Tanacin**

This finding suggests that **Tanacin** may have potential as an anticancer agent, warranting further investigation against a broader panel of cancer cell lines.

Anti-inflammatory Activity

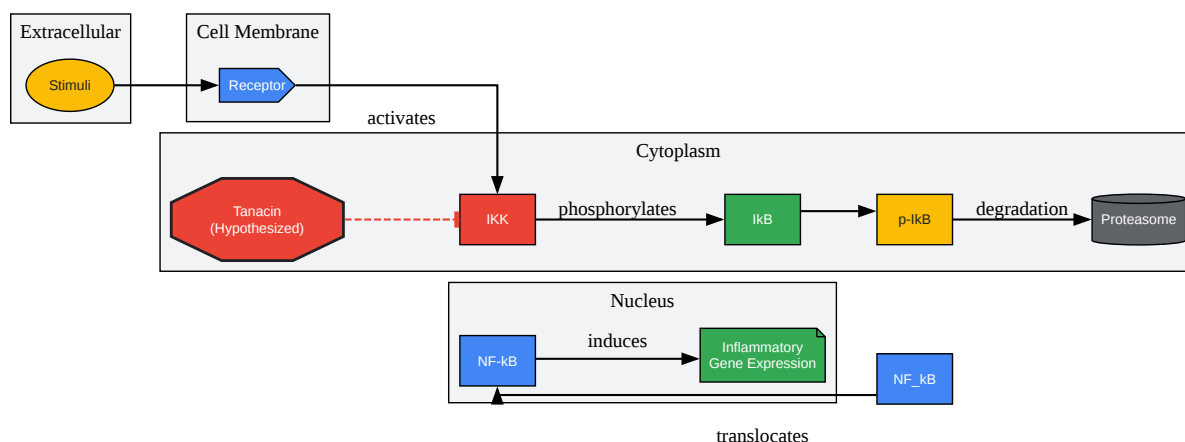
While direct studies on the anti-inflammatory properties of **Tanacin** are not available, many sesquiterpenoid lactones isolated from *Tanacetum* species are known to possess significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

Potential Mechanisms of Action: Signaling Pathways

The precise molecular mechanisms underlying the biological activities of **Tanacin** have not been elucidated. However, based on the known activities of other sesquiterpenoid lactones from the same genus, it is plausible that **Tanacin** may exert its effects through the modulation of critical cellular signaling pathways, such as NF- κ B and MAPK.

Nuclear Factor-kappa B (NF- κ B) Signaling Pathway

The NF- κ B signaling pathway is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It is hypothesized that **Tanacin** may also function as an NF- κ B inhibitor.

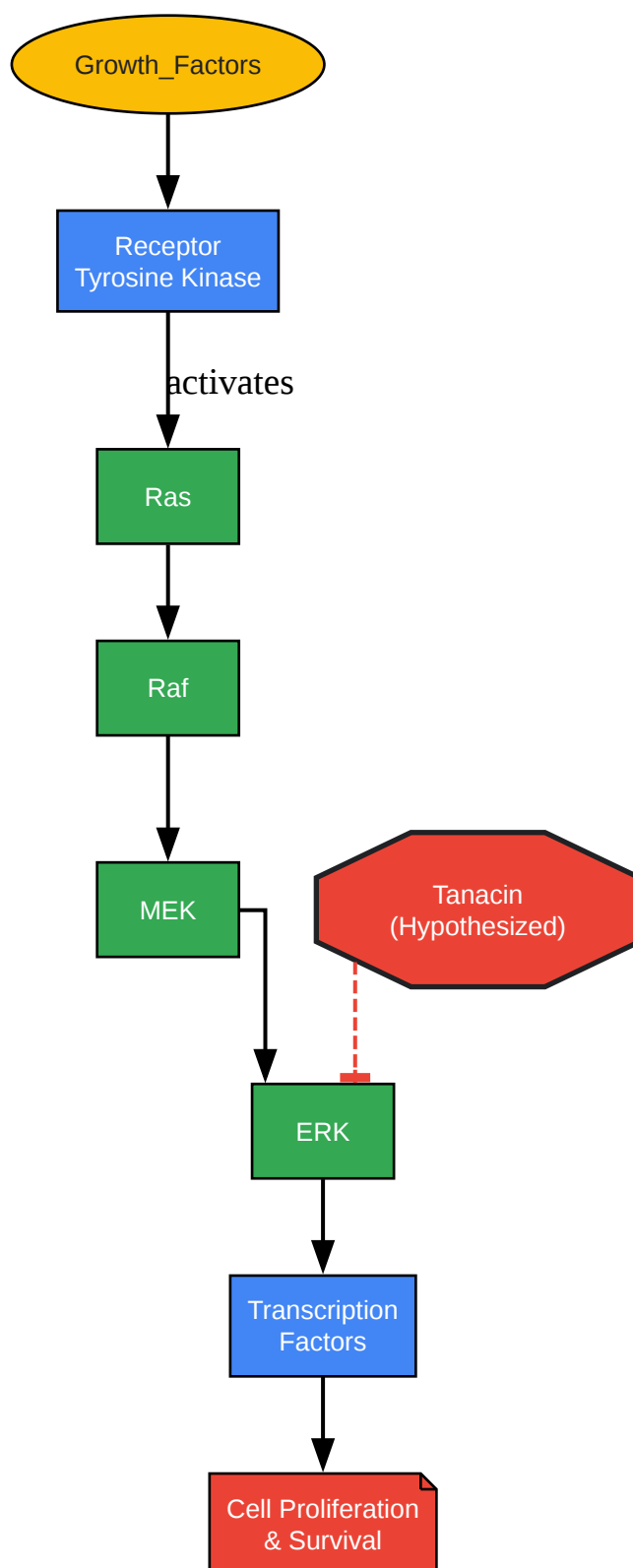


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Caption: Hypothesized inhibition of the NF-κB pathway by **Tanacin**.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several natural products, including sesquiterpenoid lactones, have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.



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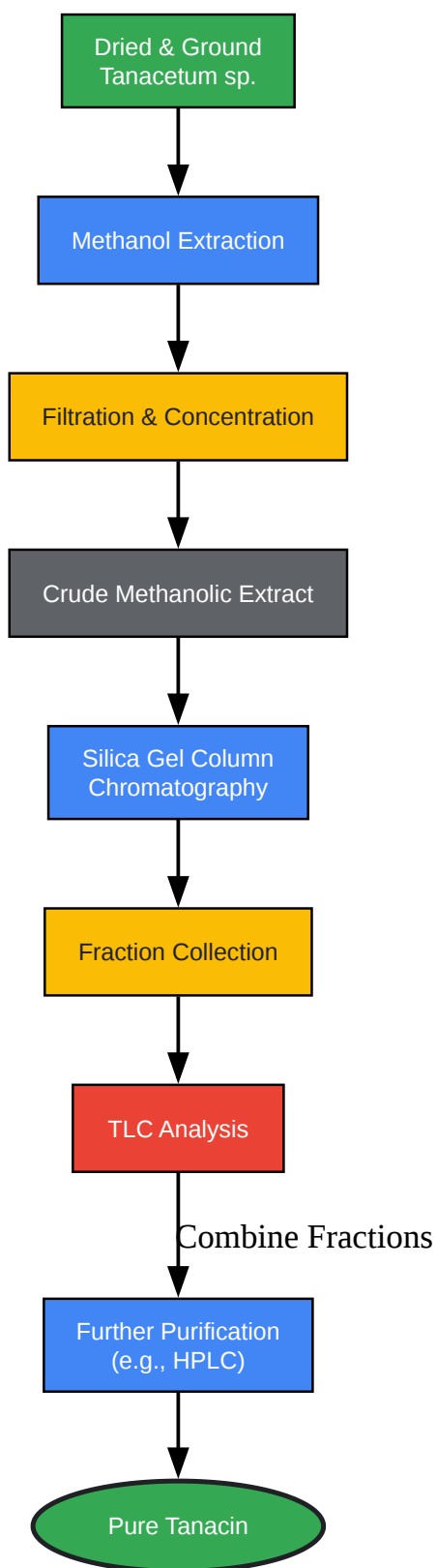
Caption: Hypothesized modulation of the MAPK/ERK pathway by **Tanacin**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or isolation of **Tanacin** are not readily available in the public domain. However, a general workflow for its isolation from plant material can be inferred from the literature.

General Isolation Workflow from Tanacetum species

The isolation of **Tanacin** from its natural source, such as *Tanacetum alyssifolium*, typically involves a multi-step process of extraction and chromatographic purification.



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Caption: General workflow for the isolation of **Tanacin**.

Methodology Details:

- **Extraction:** The dried and powdered aerial parts of the plant material are typically extracted with methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate of increasing polarity, is commonly employed to separate the different components.
- **Fraction Analysis and Purification:** Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, as identified by its R_f value and visualization under UV light or with a staining reagent, are pooled and further purified, often using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure **Tanacin**.

Conclusion and Future Directions

Tanacin, a sesquiterpenoid lactone from the *Tanacetum* genus, has demonstrated cytotoxic activity against breast cancer cells, highlighting its potential as a lead compound for the development of new anticancer agents. While its precise mechanisms of action are yet to be fully elucidated, it is hypothesized to modulate key signaling pathways such as NF- κ B and MAPK, which are frequently dysregulated in cancer and inflammatory diseases.

Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating the cytotoxic activity of **Tanacin** against a wider range of cancer cell lines and exploring its anti-inflammatory, antiviral, and other potential therapeutic effects.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways modulated by **Tanacin** to understand the basis of its biological activities.

- **Development of Synthetic Routes:** Establishing efficient and scalable synthetic methods for **Tanacin** and its analogs to facilitate structure-activity relationship (SAR) studies and preclinical development.
- **In Vivo Efficacy and Safety:** Assessing the therapeutic efficacy and safety profile of **Tanacin** in relevant animal models of cancer and inflammatory diseases.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of **Tanacin** as a potential therapeutic agent. Continued investigation into this promising natural product is warranted to unlock its full clinical potential.

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References

- 1. Tanacin | C₂₀H₂₆O₅ | CID 6442497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
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